

Spectroscopic Data Analysis of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Technical Overview

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Compound of Interest

Compound Name: 2-Methyl-5-(p-tolyldiazenyl)aniline

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Disclaimer: As of December 2025, a comprehensive search of scientific literature and spectral databases has revealed no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the specific compound **2-Methyl-5-(p-tolyldiazenyl)aniline**. This guide, therefore, provides an in-depth overview of the expected spectroscopic characteristics based on the known behavior of its constituent functional groups. Additionally, it outlines general experimental protocols for acquiring such data. This information is intended for researchers, scientists, and professionals in drug development to guide the analysis of this or structurally similar compounds.

Predicted Spectroscopic Data

The structure of **2-Methyl-5-(p-tolyldiazenyl)aniline** contains several key functional groups that will dictate its spectroscopic signatures: a primary aromatic amine, an azo group (-N=N-), two methyl-substituted aromatic rings, and the aromatic protons themselves. The following tables summarize the predicted data based on typical values for these moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data



Proton Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic Protons (Ar-H)	6.5 - 8.0	The exact shifts will depend on the substitution pattern and electronic effects of the amine and azo groups. Protons ortho and para to the -NH ₂ group will be shifted upfield (lower ppm), while those adjacent to the azo group will be shifted downfield (higher ppm).
Amine Protons (-NH2)	3.5 - 5.0	This signal is often broad and its position is dependent on solvent and concentration. It can be confirmed by D ₂ O exchange, which would cause the peak to disappear.[1]
Methyl Protons (-CH₃)	2.2 - 2.5	The two methyl groups are in slightly different electronic environments and may appear as two distinct singlets.

Table 2: Predicted ¹³C NMR Spectroscopic Data



Carbon Type	Expected Chemical Shift (δ, ppm)	Notes
Aromatic Carbons (Ar-C)	110 - 155	Carbons attached to the nitrogen of the amine group will be shifted upfield, while those attached to the azo group will be shifted downfield.
Aromatic Carbons bonded to Nitrogen (C-N)	140 - 150	The specific shifts depend on whether the nitrogen is part of the amine or the azo group.
Methyl Carbons (-CH₃)	20 - 25	

Table 3: Predicted Infrared (IR) Spectroscopy Data



Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode	Intensity
N-H (Amine)	3300 - 3500	Stretching (asymmetric and symmetric for primary amine)	Medium, Sharp (two bands expected)[1][2]
C-H (Aromatic)	3000 - 3100	Stretching	Medium to Weak[3]
C-H (Methyl)	2850 - 2960	Stretching	Medium
C=C (Aromatic)	1450 - 1600	Ring Stretching	Medium to Strong (multiple bands)[4]
N=N (Azo)	1400 - 1450	Stretching	Weak or inactive (often difficult to observe in symmetrical molecules)
C-N (Aromatic Amine)	1250 - 1350	Stretching	Strong[2]
C-H (Aromatic)	690 - 900	Out-of-plane Bending	Strong (pattern can indicate substitution)

Table 4: Predicted Mass Spectrometry Data



Ion Type	Expected m/z Value	Notes
Molecular Ion [M]+	225.13	The molecular formula is C14H15N3. An odd molecular weight is consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms.[5]
Fragment Ions	Varies	Common fragmentation patterns for aromatic azo compounds involve cleavage of the C-N bonds adjacent to the azo group.[6] Expect to see fragments corresponding to the tolyl and methylaniline radical cations.

General Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic compound such as **2-Methyl-5-(p-tolyldiazenyl)aniline**.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is crucial to avoid obscuring sample peaks.
- Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.0 \text{ ppm}$).[8]
- Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - The instrument is "locked" onto the deuterium signal of the solvent.



- The magnetic field is "shimmed" to achieve homogeneity.
- For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a larger sample amount (50-100 mg) and a longer acquisition time are typically required due to the low natural abundance of the ¹³C isotope.[7] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.
 [9]

2.2 Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

- KBr Pellet Method:
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[10]
 - Place the mixture in a pellet press and apply high pressure to form a thin, transparent pellet.[11]
 - Place the pellet in the spectrometer's sample holder and acquire the spectrum.
- Thin Solid Film Method:
 - Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[12]
 - Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate,
 leaving a thin film of the compound.[12]
 - Place the plate in the sample holder and acquire the spectrum.

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

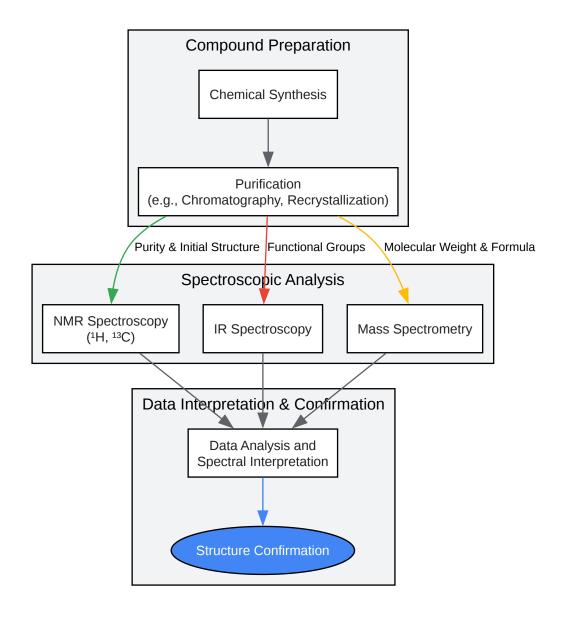


- Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent, often a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[13]
- Infusion: The sample solution is introduced into the ESI source at a low flow rate via a syringe pump or through a liquid chromatography (LC) system.
- Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates with the aid of a drying gas (like nitrogen), leading to the formation of gas-phase ions (e.g., [M+H]+).[14][15]
- Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.





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Caption: Workflow for Spectroscopic Characterization.

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